molecular formula C17H12BrFO3 B8807811 Ethyl 5-bromo-2-(4-fluorophenyl)benzofuran-3-carboxylate

Ethyl 5-bromo-2-(4-fluorophenyl)benzofuran-3-carboxylate

Cat. No. B8807811
M. Wt: 363.2 g/mol
InChI Key: ICCOIKSJMYKUFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09265773B2

Procedure details

A solution of ethyl 3-(4-fluorophenyl)-3-oxopropanoate (130 g, 0.6 mol), 4-bromophenol (311 g, 1.8 mol) and FeCl3.6H2O (19.5 g, 0.09 mol) in DCE (700 mL) was heated to reflux, and then 2-(tert-butylperoxy)-2-methylpropane (193 g, 1.32 mol) was added dropwise under nitrogen. After 6 hours of refluxing, the mixture was cooled to RT, quenched with saturated NaHSO3 and extracted with dichloromethane. The organic phases were washed with water, brine and dried over Na2SO4, filtered and concentrated in vacuo. The resulting residue was purified using column chromatography (petroleum ether/dichloromethane=15/1) to provide the crude product, which was crystallized from cold MeOH to provide ethyl 5-bromo-2-(4-fluorophenyl)benzofuran-3-carboxylate (37 g, yield: 14.3%) as solid. 1H-NMR (CDCl3, 400 MHz) δ 8.12 (s, 1H), 7.97˜8.01 (m, 2H), 7.37 (d, J=4.0 Hz, 1H), 7.32 (d, J=8.0 Hz, 1H), 7.11 (t, J=8.0 Hz, 2H), 4.32˜4.38 (m, 2H), 1.36 (t, J=8.0 Hz, 3H). MS (M+H)+: 363/365.
Quantity
130 g
Type
reactant
Reaction Step One
Quantity
311 g
Type
reactant
Reaction Step One
[Compound]
Name
FeCl3.6H2O
Quantity
19.5 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
193 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:15])[CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:4][CH:3]=1.[Br:16][C:17]1[CH:22]=[CH:21][C:20](O)=[CH:19][CH:18]=1.C(OOC(C)(C)C)(C)(C)C>ClCCCl>[Br:16][C:17]1[CH:18]=[CH:19][C:20]2[O:15][C:8]([C:5]3[CH:4]=[CH:3][C:2]([F:1])=[CH:7][CH:6]=3)=[C:9]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[C:21]=2[CH:22]=1

Inputs

Step One
Name
Quantity
130 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(CC(=O)OCC)=O
Name
Quantity
311 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)O
Name
FeCl3.6H2O
Quantity
19.5 g
Type
reactant
Smiles
Name
Quantity
700 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
193 g
Type
reactant
Smiles
C(C)(C)(C)OOC(C)(C)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
After 6 hours of refluxing
Duration
6 h
CUSTOM
Type
CUSTOM
Details
quenched with saturated NaHSO3
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
The organic phases were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified
CUSTOM
Type
CUSTOM
Details
to provide the crude product, which
CUSTOM
Type
CUSTOM
Details
was crystallized from cold MeOH

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC2=C(C(=C(O2)C2=CC=C(C=C2)F)C(=O)OCC)C1
Measurements
Type Value Analysis
AMOUNT: MASS 37 g
YIELD: PERCENTYIELD 14.3%
YIELD: CALCULATEDPERCENTYIELD 17%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.